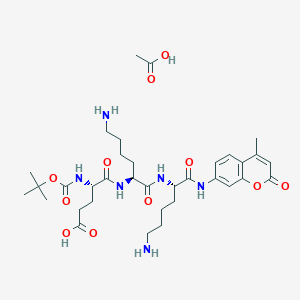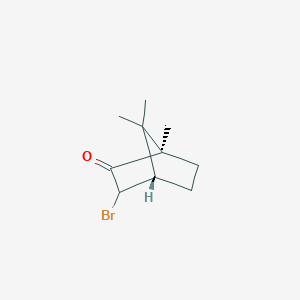
D-3-Bromocamphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-3-Bromocamphor: is a brominated derivative of camphor, a bicyclic monoterpene ketone. Its chemical formula is C10H15BrO and it has a molecular weight of 231.13 g/mol . This compound is known for its distinctive camphor-like odor and crystalline structure. It is used in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Camphor: The most common method for preparing D-3-Bromocamphor involves the bromination of camphor.
Alternative Methods: Other methods include using hydrogen peroxide (H2O2) or oxone® as oxidants in the presence of hydrobromic acid (HBr) or sodium bromide (NaBr).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination of camphor using similar methods as described above, with a focus on optimizing yield and minimizing byproducts .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: DMSO, Na2CO3, tetrabutylammonium iodide.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Camphorquinone: Formed from the oxidation of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chiral Synthesis: D-3-Bromocamphor is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology and Medicine:
Optical Resolution: It is used in the optical resolution of racemic mixtures, such as the resolution of dl-p-Hydroxyphenylglycine.
Industry:
Wirkmechanismus
The mechanism of action of D-3-Bromocamphor involves its ability to act as a brominating agent. The bromine atom in its structure can participate in various chemical reactions, including nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
3-Chlorocamphor: Similar in structure but contains a chlorine atom instead of bromine.
Camphorquinone: An oxidized derivative of camphor, similar to the product formed from the oxidation of D-3-Bromocamphor.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to other halogenated camphor derivatives .
Eigenschaften
Molekularformel |
C10H15BrO |
|---|---|
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
(1R,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7?,10+/m1/s1 |
InChI-Schlüssel |
NJQADTYRAYFBJN-PYZQLQBXSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)Br |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
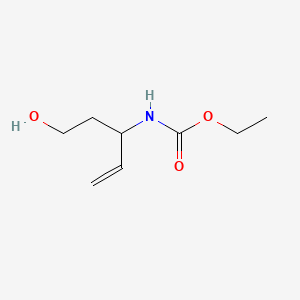
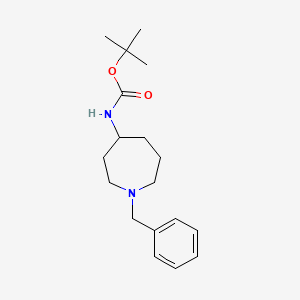
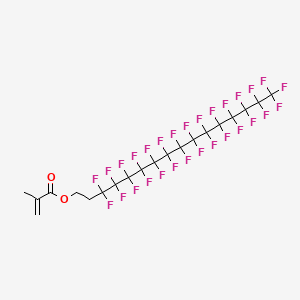
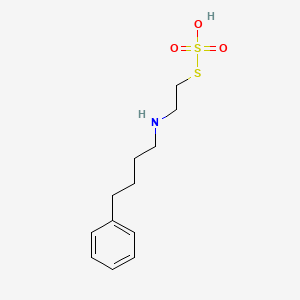

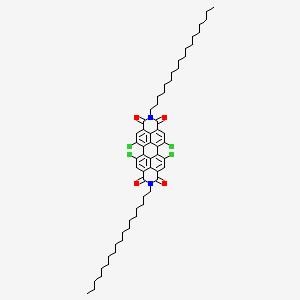


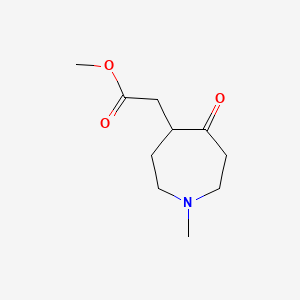
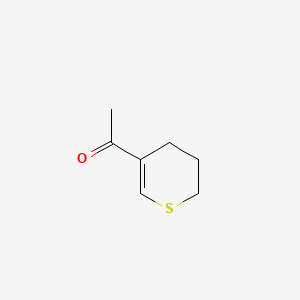
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
